molecular formula C17H26N2O5S B4242056 2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B4242056
M. Wt: 370.5 g/mol
InChI Key: ZKZRUCKOFPZIIP-UHFFFAOYSA-N
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Description

2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that features a sulfonamide group, a phenoxy group, and an acetamide group

Preparation Methods

The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate. This method offers a one-pot synthesis pathway for related sulfonamides and acetamides. Industrial production methods often require the use of specific catalysts and controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for ortho-sulfonylation and di-tert-butyl dicarbonate for acylation reactions. Major products formed from these reactions include sulfonylated phenols and acetamides, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it has been studied for its potential antibacterial properties, as compounds with similar structures have shown moderate growth inhibition of bacteria in vitro. In medicine, it is being explored for its potential analgesic activity, as some related compounds have exhibited good analgesic effects comparable to or superior to paracetamol

Mechanism of Action

The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamideOther similar compounds include N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide and N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide, which have shown promising biological activities.

Properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-2-3-10-19-25(21,22)16-8-6-14(7-9-16)24-13-17(20)18-12-15-5-4-11-23-15/h6-9,15,19H,2-5,10-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRUCKOFPZIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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